molecular formula C23H27N5O4 B2426645 N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide CAS No. 1775345-70-4

N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide

Cat. No. B2426645
CAS RN: 1775345-70-4
M. Wt: 437.5
InChI Key: XEEWQHUIPGDYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Process : The synthesis process of related compounds, such as N-(2,6-Dimethylphenyl) derivatives, involves multiple steps, including the use of acetone, potassium carbonate, and various other reagents. The compounds are usually purified by recrystallization from specific solvents like ethyl acetate (Wei‐Lin Ding et al., 2006).

  • Spectral Analysis : Spectral analysis techniques such as IR, 1H-NMR, 13C-NMR, and mass spectral data are commonly used for the structural determination of these compounds (Aziz‐ur‐Rehman et al., 2017).

Pharmacological Activities

  • Antimicrobial Activity : Some derivatives of N-(2,6-Dimethylphenyl) have been found to possess significant antimicrobial properties. They show activity against various microbial species, with some demonstrating potent effects comparable to standard antibiotics (S. Z. Siddiqui et al., 2014).

  • Antibacterial Potential : Several acetamide derivatives bearing 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials. These compounds are moderately active, particularly against Gram-negative bacterial strains (Kashif Iqbal et al., 2017).

  • α-Glucosidase Inhibitory Potential : N-aryl/aralkyl derivatives of related compounds have been synthesized and evaluated for their α-glucosidase inhibitory potential. Some of these compounds have shown promising inhibition, suggesting potential applications in glucose metabolism and diabetes management (M. Iftikhar et al., 2019).

Other Applications

  • Synthetic Routes and Characterization : Various synthetic routes have been developed for derivatives of N-(2,6-Dimethylphenyl). These involve multiple steps, including the formation of esters, hydrazides, and thiols. The characterization of these compounds is performed using advanced analytical techniques (V. Potkin et al., 2009).

  • Molecular Docking Studies : Molecular docking studies of N-substituted derivatives have been conducted to explore their interaction with biological targets like enzymes. This provides insights into their potential as drug candidates (O. A. Kolyamshin et al., 2021).

  • Hemolytic Activity : Some N-substituted derivatives of related compounds have been evaluated for their hemolytic activity, providing insights into their toxicity and safety profile for potential medical applications (A. Rehman et al., 2016).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-4-18-25-21(26-32-18)19-16-11-6-5-7-12-27(16)23(31)28(22(19)30)13-17(29)24-20-14(2)9-8-10-15(20)3/h8-10H,4-7,11-13H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEWQHUIPGDYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide

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